- Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeleton, Chemical Science, 2013, 4(3), 1002-1007

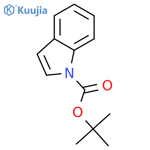

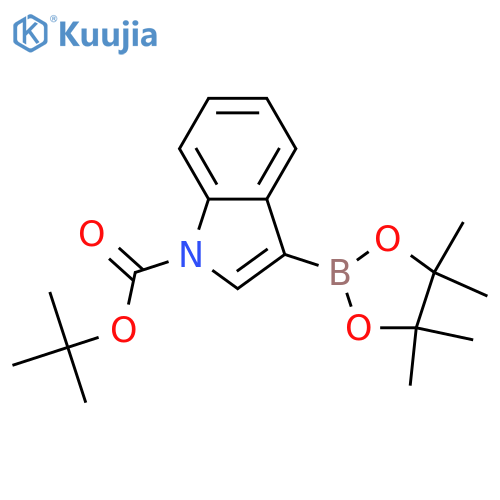

Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)

942070-45-3 structure

Nome do Produto:Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- 1-BOC-indole-3-boronic acid, pinacol ester

- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...

- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

- N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate

- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

- 1-BOC-indole-3-boronic acid pinacol ester

- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

- WWMZOMHUEMTTQO-UHFFFAOYSA-N

- BCP11507

- EBD265102

- AM80919

- SY031275

- BC000763

- OR350029

- 1-BOC-indole-3-bo

- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)

- 3-Bpin-N-Boc-indole

- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

-

- MDL: MFCD12407262

- Inchi: 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3

- Chave InChI: WWMZOMHUEMTTQO-UHFFFAOYSA-N

- SMILES: O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 343.19500

- Massa monoisotópica: 343.1954885 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 25

- Contagem de Ligações Rotativas: 3

- Complexidade: 512

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 49.7

- Peso Molecular: 343.2

Propriedades Experimentais

- PSA: 49.69000

- LogP: 3.72370

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Informações de segurança

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W005740-10g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | ≥98.0% | 10g |

$280.0 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0298-10G |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 97% | 10g |

¥ 917.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82770-1g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 1g |

¥71.0 | 2023-09-06 | |

| TRC | B600703-250mg |

1-BOC-indole-3-boronic acid, pinacol ester |

942070-45-3 | 250mg |

$ 110.00 | 2023-04-18 | ||

| TRC | B600703-1g |

1-BOC-indole-3-boronic acid, pinacol ester |

942070-45-3 | 1g |

$ 224.00 | 2023-04-18 | ||

| Ambeed | A240211-10g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 10g |

$85.0 | 2024-04-16 | |

| Enamine | EN300-1425793-0.5g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 0.5g |

$39.0 | 2023-07-10 | |

| Enamine | EN300-1425793-25.0g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 25.0g |

$483.0 | 2023-07-10 | |

| Enamine | EN300-1425793-100.0g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 100.0g |

$1653.0 | 2023-07-10 | |

| ChemScence | CS-W005740-5g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | ≥98.0% | 5g |

$160.0 | 2022-04-26 |

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 58 h, reflux

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; rt → 80 °C; 23 h, 80 °C

Referência

- Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclization, ChemRxiv, 2021, 1, 1-8

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, -78 °C

Referência

- Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents, Japan, , ,

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 75 °C; 75 °C → rt

Referência

- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt

1.2 8 h, 60 °C

1.2 8 h, 60 °C

Referência

- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 2 h, 80 °C

Referência

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ; 16 h, 80 °C

Referência

- Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch, Organometallics, 2014, 33(13), 3514-3522

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 60 °C

1.2 12 h, 60 °C

Referência

- Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides, Angewandte Chemie, 2022, 61(27),

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, 85 °C; 85 °C → rt

Referência

- Preparation of pyrrolidine-based peptides as IAP inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; 23 h, 80 °C

Referência

- Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity, Chemical Science, 2021, 12(30), 10388-10394

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 61 h, 80 °C

Referência

- Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids, Organic Letters, 2022, 24(8), 1616-1619

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; 30 min, -78 °C

1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

Referência

- Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology, Organic Letters, 2013, 15(6), 1346-1349

Synthetic Routes 13

Condições de reacção

Referência

- Indole derivatives as androgen receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials

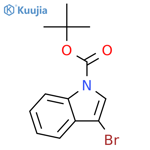

- tert-butyl 3-bromo-1H-indole-1-carboxylate

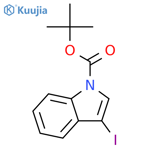

- Tert-Butyl 3-iodo-1H-indole-1-carboxylate

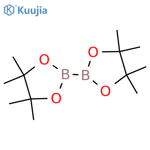

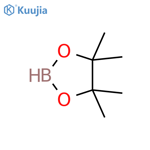

- Bis(pinacolato)diborane

- 1-Boc-indole

- Pinacolborane

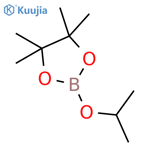

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Literatura Relacionada

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate) Produtos relacionados

- 898413-47-3(N'-(3-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide)

- 2228643-53-4(4-amino-3-3-(methoxymethyl)furan-2-ylbutanoic acid)

- 1287269-21-9((E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide)

- 1180675-98-2(3-Bromo-5-(pentafluorosulfur)benzoic acid)

- 2694721-93-0(1-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid)

- 1020039-73-9(1-(5-chloropyridin-2-yl)butane-1,3-dione)

- 1803826-53-0(3-Fluoro-2-iodopyridine-4-acetic acid)

- 1270394-62-1(3-5-(trifluoromethyl)pyridin-2-ylmorpholine)

- 2156990-61-1(3-(3-bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine)

- 2228074-09-5(tert-butyl 3-(1S)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):191.0/760.0